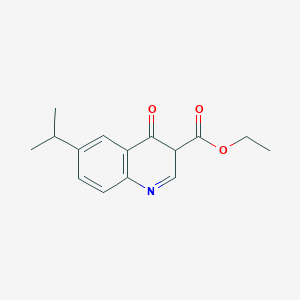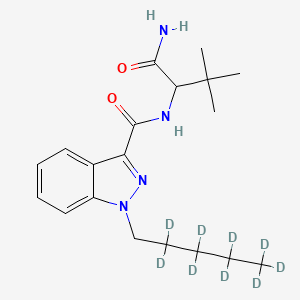
ADB-PINACA-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADB-PINACA-d9 is a synthetic cannabinoid, which is a class of designer drugs that mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive component of cannabis. This compound is specifically used as an analytical reference material for the quantification of ADB-PINACA by gas chromatography or liquid chromatography-mass spectrometry . The compound is a deuterated form of ADB-PINACA, meaning it contains deuterium atoms, which are isotopes of hydrogen.
Métodos De Preparación
The synthesis of ADB-PINACA-d9 involves the incorporation of deuterium atoms into the ADB-PINACA molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely published, but it is known that the compound is available in methanol solution for use as a reference standard .
Análisis De Reacciones Químicas
ADB-PINACA-d9, like its non-deuterated counterpart, undergoes various chemical reactions. The major metabolic reactions include:
Pentyl hydroxylation: Introduction of a hydroxyl group to the pentyl chain.
Hydroxylation followed by oxidation: Formation of a ketone group.
Glucuronidation: Addition of glucuronic acid to the molecule.
These reactions are typically carried out under specific conditions using reagents such as oxidizing agents for hydroxylation and glucuronic acid donors for glucuronidation.
Aplicaciones Científicas De Investigación
ADB-PINACA-d9 is primarily used in scientific research as an internal standard for the quantification of ADB-PINACA in biological samples. This is crucial for forensic and toxicological studies to detect and measure the presence of synthetic cannabinoids in various matrices . The compound’s stability and isotopic labeling make it an ideal reference material for accurate and reliable analytical measurements.
Mecanismo De Acción
ADB-PINACA-d9, like ADB-PINACA, acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of this compound to these receptors activates them, leading to the psychoactive effects associated with synthetic cannabinoids .
Comparación Con Compuestos Similares
ADB-PINACA-d9 is similar to other synthetic cannabinoids such as:
ADB-PINACA: The non-deuterated form of ADB-PINACA-d9.
5F-ADB-PINACA: A fluorinated analog of ADB-PINACA.
MDMB-FUBINACA: Another synthetic cannabinoid with a different chemical structure but similar effects
The uniqueness of ADB-PINACA-d9 lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Conclusion
ADB-PINACA-d9 is a valuable compound in the field of analytical chemistry, particularly for the quantification of synthetic cannabinoids. Its unique properties and applications make it an important tool for forensic and toxicological research.
If you have any further questions or need more details, feel free to ask!
Propiedades
Fórmula molecular |
C19H28N4O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)/i1D3,5D2,6D2,9D2 |
Clave InChI |
FWTARAXQGJRQKN-MVTCSRIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
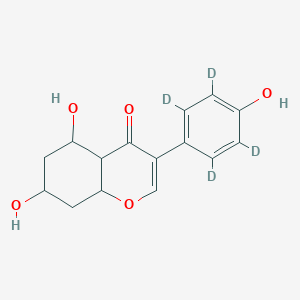
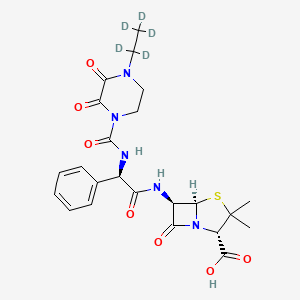


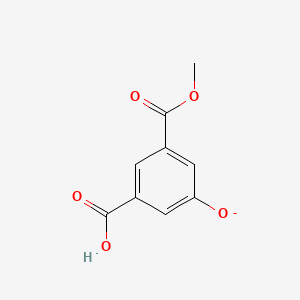
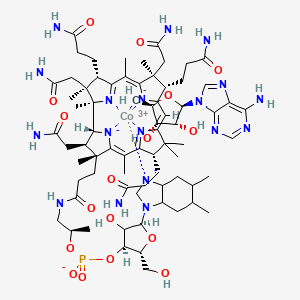
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
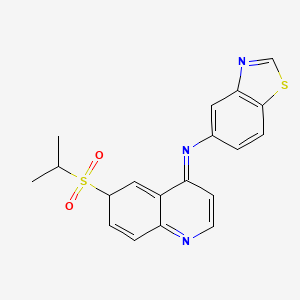
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
